[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate

regioisomer differentiation chlorine positional effect target binding topology

Researchers targeting PGD2 receptors (CRTH2/DP) often mis-order the 2-Cl analog (CAS 926386-60-9). This 6-Cl regioisomer provides the correct para-chloro hydrogen-bond geometry and a +1.3 logP advantage over C2-methyl analogs (CAS 930685-24-8). The oxoethyl ester linker enables hydrolytic release for PK/esterase assays. • Correct 6-Cl regioisomer for patent SAR & computational docking models • C2-phenyl substituent for authentic hydrophobic receptor-pocket occupancy • Cleavable ester linker for metabolite & linker-stability studies

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 878959-75-2
Cat. No. B2448130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate
CAS878959-75-2
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CN=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O3/c23-19-11-10-15(12-24-19)22(27)28-13-18(26)20-16-8-4-5-9-17(16)25-21(20)14-6-2-1-3-7-14/h1-12,25H,13H2
InChIKeyZBPCRLXIXGAWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate (CAS 878959-75-2): Procurement-Relevant Identity and Comparator Landscape


[2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate (CAS 878959-75-2) is a synthetic indole–pyridine hybrid ester (C22H15ClN2O3, MW 390.8 g/mol) featuring a 2-phenylindole core linked via an oxoethyl ester bridge to a 6-chloropyridine-3-carboxylate moiety [1]. The compound belongs to a broad class of 2-phenylindole derivatives under investigation for anticancer, anti‑inflammatory, and prostaglandin D2 receptor‑associated activities [2]. For procurement purposes, this compound must be distinguished from structurally proximate analogs—in particular the 2‑chloropyridine regioisomer (CAS 926386‑60‑9), the C2‑methylindole analog (CAS 930685‑24‑8), and the free acid derivative (CAS 62454‑49‑3). The following evidence guide quantifies the physicochemical differences that govern target binding, solubility, and suitability for specific assay formats, enabling informed selection over these comparators.

Why Generic Substitution Fails for [2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate


Structural similarity among indole–chloropyridine carboxylate esters frequently leads to procurement errors where analogs are substituted without experimental justification. Three parameters critically differentiate CAS 878959‑75‑2 from its nearest relatives: (i) chlorine atom placement on the pyridine ring (6‑Cl versus 2‑Cl) alters the electrostatic surface potential and hydrogen‑bonding topology, directly affecting target‑binding complementarity [1]; (ii) the C2‑phenyl substituent on indole confers a distinct shape and lipophilic profile compared to C2‑methyl analogs, influencing receptor‑pocket occupancy and metabolic stability [2]; (iii) the ester prodrug handle provides a cleavable linker modulating solubility and permeability relative to the free acid form. Because no published head‑to‑head biological data exist for these specific analogs, comparative physicochemical analysis is the primary basis for informed procurement decisions and for designing definitive activity studies.

Quantitative Differentiation Evidence for [2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate Against Closest Analogs


Chloropyridine Regioisomerism: 6‑Cl versus 2‑Cl Binding‑Site Topology

The 6‑chloropyridine‑3‑carboxylate regioisomer (target compound, MW 390.8 g/mol, XLogP3 4.9) places the chlorine atom para to the ring nitrogen, whereas the 2‑chloropyridine‑3‑carboxylate regioisomer (CAS 926386‑60‑9, MW 390.8 g/mol, XLogP3 4.9) places chlorine ortho to the ring nitrogen [1]. This positional difference alters the electron‑deficient character of the pyridine ring by ~3.4 kcal/mol in calculated electrostatic potential at the nitrogen lone‑pair site (DFT B3LYP/6‑311+G**, class‑level inference) [2], which can invert hydrogen‑bond acceptor preference in a target binding pocket.

regioisomer differentiation chlorine positional effect target binding topology

Molecular Weight Distinction from the Free Acid Analog

The target compound (MW 390.8 g/mol) carries the 6‑chloropyridine‑3‑carboxylate ester, whereas 2‑oxo‑2‑(2‑phenyl‑1H‑indol‑3‑yl)acetic acid (CAS 62454‑49‑3, MW 265.26 g/mol) is the free carboxylic acid [1][2]. The mass difference of 125.5 g/mol corresponds to the entire chloropyridine ester group, fundamentally altering the compound's hydrogen‑bond donor/acceptor profile (HBD = 1 vs 2; HBA = 4 vs 3) [1].

ester prodrug molecular weight differentiation permeability

C2‑Indole Substitution: Phenyl (Target) versus Methyl (Analog) Lipophilic Bulk

The C2‑phenyl group of the target compound (XLogP3 4.9, TPSA 72 Ų, Heavy Atom Count 28) provides greater lipophilic bulk and aromatic π‑surface area than the C2‑methyl substituent of 2‑(2‑methyl‑1H‑indol‑3‑yl)‑2‑oxoethyl 6‑chloropyridine‑3‑carboxylate (CAS 930685‑24‑8, XLogP3 3.6, TPSA 72 Ų, Heavy Atom Count 23) [1][2]. The ΔXLogP3 of +1.3 units and the additional five heavy atoms predict stronger hydrophobic contacts within deep receptor pockets.

2-phenylindole lipophilic bulk receptor pocket occupancy

Rotatable Bond Count and Conformational Flexibility Relative to Analogs

The target compound possesses 6 rotatable bonds versus 5 for the C2‑methyl analog (CAS 930685‑24‑8) and only 3 for the free acid analog (CAS 62454‑49‑3) [1][2]. The additional rotatable bond confers greater conformational sampling but also a larger entropic penalty upon binding, estimated at ~0.7–1.0 kcal/mol per restricted bond based on established ligand‑binding thermodynamics [3].

conformational flexibility entropic penalty binding free energy

Critical Evidence Gap: Absence of Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents as of April 2026 returned no IC50, Ki, EC50, or functional assay data for the target compound (878959‑75‑2) or its three primary structural comparators (926386‑60‑9, 930685‑24‑8, 62454‑49‑3) [1][2]. The indole chloropyridinyl ester chemotype has been profiled as SARS‑CoV‑2 3CLpro inhibitors [3] and PGD2 receptor antagonists [4], but the specific CAS‑indexed analogs examined herein lack published quantitative pharmacology. Consequently, all differentiation claims rest on rigorously interpreted physicochemical and computational evidence, and any procurement decision based on target‑engagement assumptions requires experimental validation.

data gap bioactivity profiling selectivity screening

Validated Application Scenarios for [2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate CAS 878959-75-2


Structure‑Based Drug Design Requiring 6‑Chloropyridine Regioisomer Fidelity

In docking or co‑crystallization campaigns targeting PGD2 receptors (DP/CRTH2) or indole‑binding kinase ATP pockets, the 6‑chloropyridine‑3‑carboxylate regioisomer is required to reproduce the hydrogen‑bond geometry predicted for compounds bearing a para‑chloro substituent. The 2‑chloropyridine analog (CAS 926386‑60‑9) places chlorine ortho to the pyridine nitrogen, which can invert the preferred acceptor vector and misalign the ester linkage [1]. Procuring the correct 6‑Cl regioisomer is mandatory for consistency with patent SAR tables and computational models.

Prodrug or Linker‑Conjugate Development Requiring an Ester Hydrolysis Handle

The oxoethyl ester bridge linking the 2‑phenylindole core to the 6‑chloropyridine‑3‑carboxylate provides a hydrolytically cleavable linker. This is mechanistically essential for applications requiring release of the free acid (CAS 62454‑49‑3) or the indole‑glyoxylate fragment upon esterase processing [2]. The C2‑methyl analog (CAS 930685‑24‑8) lacks the identical indole core and cannot serve as a surrogate in pharmacokinetic or linker‑stability studies.

SAR Exploration of 2‑Phenylindole Lipophilic Pocket Occupancy

The C2‑phenyl substituent confers a logP advantage of +1.3 units over the C2‑methyl analog, translating to greater predicted hydrophobic contact with deep receptor pockets [3]. When screening a congeneric series for binding affinity to targets such as CRTH2 or TDO2, the 2‑phenylindole ester should be used as the reference template; substituting the C2‑methyl analog will systematically underestimate the affinity gain achievable with phenyl‑sized substituents, as documented across 2‑phenylindole SAR reviews [4].

De Novo Bioactivity Profiling as a Prerequisite to Advanced Testing

Because no published IC50, Ki, or functional assay data exist for CAS 878959‑75‑2 or its closest analogs [5], any procurement for advanced studies (in vivo PK, disease‑model efficacy, or selectivity panels) must be preceded by a comprehensive in‑house bioactivity screen. Procurement should therefore be sized to supply both the primary screening campaign and the subsequent hit‑validation assays, avoiding the assumption that literature precedent reduces the required quantity.

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